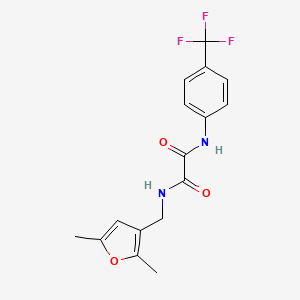
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DTFMOX and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research has shown the role of Orexins and their receptors in modulating feeding, arousal, stress, and drug abuse. Compulsive food seeking and intake may be linked to neural systems that motivate and reinforce drug abuse. The study investigates the effects of various compounds on binge eating in rats, highlighting the potential for novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Neurokinin-1 Receptor Antagonist for Clinical Administration
A water-soluble, orally active neurokinin-1 receptor antagonist has shown efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing the potential for developing new treatments in these areas (Harrison et al., 2001).
Insecticidal Activity of Chemical Compounds
The modification of chemical compounds for enhanced insecticidal activity has been studied, with certain derivatives showing broad-spectrum insecticide effects. This research expands the understanding of structure-activity relationships in the development of new insecticides (Samaritoni et al., 1999).
Synthesis and Cytotoxicity of 1,2,3-Triazoles
The synthesis of novel 1,2,3-triazoles and their structural characterization, including their cytotoxicity against brine shrimp, highlights the potential application of these compounds in developing new therapeutic agents (Ahmed et al., 2016).
Combustion and Emissions Characteristics of Fuel Additives
An investigation into the combustion and emissions characteristics of 2-methylfuran as a gasoline additive in spark-ignition engines suggests potential environmental and performance benefits, indicating avenues for further research in sustainable fuel alternatives (Wei et al., 2014).
Microbial Degradation of Industrial Solvents
The microbial degradation of N,N-dimethylformamide by a strain of Paracoccus sp. isolated from activated sludge demonstrates the potential for bioremediation in treating industrial wastewater containing toxic chemicals (Zhou et al., 2018).
Propiedades
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-9-7-11(10(2)24-9)8-20-14(22)15(23)21-13-5-3-12(4-6-13)16(17,18)19/h3-7H,8H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVHPZWSMPENAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2961930.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961931.png)
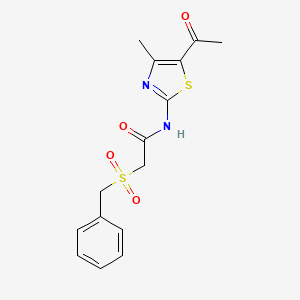
![N-Methyl-1-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2961936.png)
![2-Chloro-7-methylbenzo[d]oxazole](/img/structure/B2961937.png)
![6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961940.png)
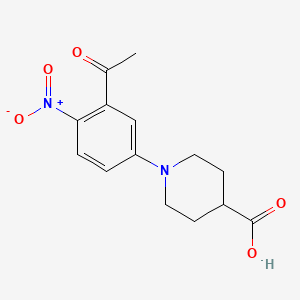
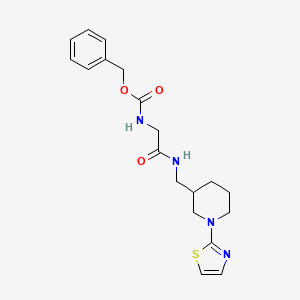
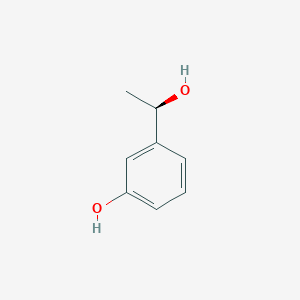
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2961946.png)
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)
![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)
![5-(4-tert-Butyl-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2961951.png)
![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)